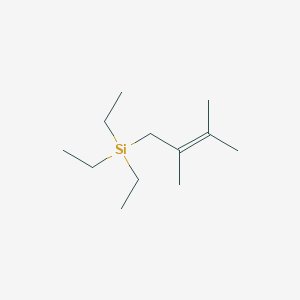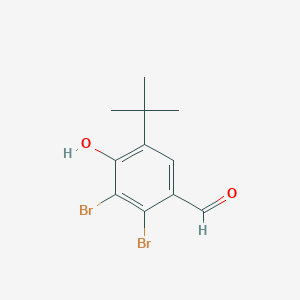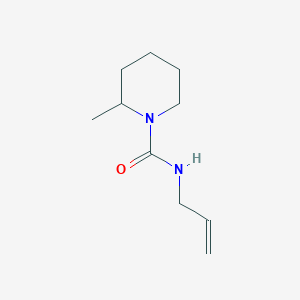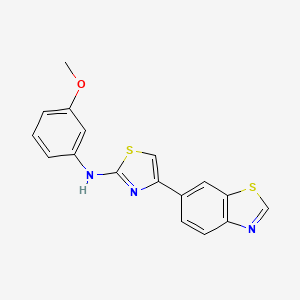
4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the benzothiazole and methoxyphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzothiazole and methoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine may undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 4-(1,3-Benzothiazol-6-yl)-N-phenyl-1,3-thiazol-2-amine
- 4-(1,3-Benzothiazol-6-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(1,3-Benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
65883-28-5 |
|---|---|
分子式 |
C17H13N3OS2 |
分子量 |
339.4 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-6-yl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13N3OS2/c1-21-13-4-2-3-12(8-13)19-17-20-15(9-22-17)11-5-6-14-16(7-11)23-10-18-14/h2-10H,1H3,(H,19,20) |
InChIキー |
BOUWYSRRFKMLPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)N=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


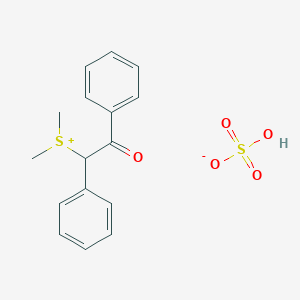
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)


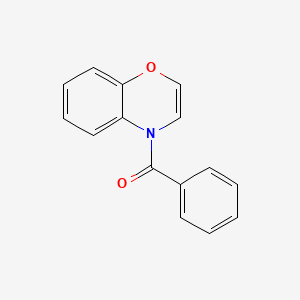
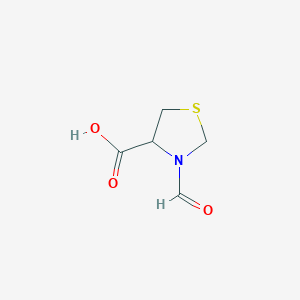
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)

